molecular formula C12H11N3O B3349084 N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole CAS No. 202345-21-9

N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole

Cat. No.: B3349084
CAS No.: 202345-21-9
M. Wt: 213.23 g/mol
InChI Key: VQFWOOZJALLVRG-UHFFFAOYSA-N
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Description

N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole is a heterocyclic organic compound that belongs to the class of indole derivatives. This compound is known for its unique structure, which includes a pyridine ring fused to an indole ring. It has garnered significant attention due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole typically involves the reaction of 2-aminoindole with 3-amino-2-methylacrylonitrile. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole and pyridine derivatives .

Scientific Research Applications

N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole include other indole derivatives, such as:

  • 2-Amino-3-methyl-9H-pyrido(2,3-b)indole
  • 2-Amino-9H-pyrido(2,3-b)indole
  • 3-Methylindole

Uniqueness

This compound is unique due to the presence of the N2-hydroxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(3-methyl-9H-pyrido[2,3-b]indol-2-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-7-6-9-8-4-2-3-5-10(8)13-12(9)14-11(7)15-16/h2-6,16H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFWOOZJALLVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC3=CC=CC=C32)N=C1NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174086
Record name N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202345-21-9
Record name N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202345219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole
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N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole
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N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole
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Reactant of Route 5
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Reactant of Route 6
N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole

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